4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol
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Overview
Description
“4-Chloro-3-cyanophenylboronic acid” is a laboratory chemical . It’s used in various applications and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-cyanophenylboronic acid” contains 28 bonds in total, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The “4-Chloro-3-cyanophenylboronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 380.4±52.0 °C at 760 mmHg, and a melting point of 300-304ºC .Scientific Research Applications
Environmental Science Applications
- Pollutant Sorption and Environmental Fate : Research on compounds like 2,4-D and other phenoxy herbicides demonstrates their sorption to soil and organic matter, highlighting concerns regarding environmental persistence and the necessity for effective removal strategies from water sources (Werner, Garratt, & Pigott, 2012).
- Degradation Pathways and By-Products : Investigations into the atmospheric reactivity of methoxyphenols from lignin pyrolysis reveal insights into their degradation pathways, potential for secondary organic aerosol formation, and implications for air quality (Liu, Chen, & Chen, 2022).
Pharmacological Applications
- Antioxidant and Anti-inflammatory Properties : Phenolic compounds like chlorogenic acid have been studied for their broad spectrum of therapeutic roles, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects, suggesting potential for managing various disorders such as diabetes and cardiovascular diseases (Naveed et al., 2018).
Material Science and Industrial Applications
- Chemosensors and Detection Systems : The development of fluorescent chemosensors based on phenolic derivatives highlights applications in detecting various analytes, showcasing the versatility of these compounds in creating sensitive and selective detection systems (Roy, 2021).
Safety And Hazards
Future Directions
Azo dyes, which can include compounds like “4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol”, have diverse applications in scientific, industrial, and pharmaceutical sectors. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
properties
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-7-10(3-5-13(14)17)9-2-4-12(15)11(6-9)8-16/h2-7,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVLJOORLJUFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685644 |
Source
|
Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-cyanophenyl)-2-methoxyphenol | |
CAS RN |
1261901-36-3 |
Source
|
Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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